molecular formula C13H19N3 B7622479 2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine

2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine

Cat. No.: B7622479
M. Wt: 217.31 g/mol
InChI Key: IFHUKUKTYQUIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles that are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with an octahydro-pyrido[1,2-a]pyrazine moiety, making it a unique and interesting molecule for various scientific studies.

Chemical Reactions Analysis

2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to partially or fully hydrogenated products.

Scientific Research Applications

2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for designing biologically active molecules with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities . In biology, it can be used to study enzyme inhibition and receptor binding due to its unique structure. In the pharmaceutical industry, derivatives of this compound are explored for their therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it might inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

2-(pyridin-2-yl)octahydro-1H-pyrido[1,2-a]pyrazine can be compared with other similar nitrogen-containing heterocycles, such as pyrrolopyrazine and pyrido[1,2-a]pyrimidine derivatives. These compounds share similar structural features but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while pyrido[1,2-a]pyrimidine derivatives are known for their kinase inhibitory properties . The uniqueness of this compound lies in its specific structure, which allows for diverse modifications and applications in various fields.

Properties

IUPAC Name

2-pyridin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-3-7-14-13(6-1)16-10-9-15-8-4-2-5-12(15)11-16/h1,3,6-7,12H,2,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHUKUKTYQUIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCN(CC2C1)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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